An In-Depth Technical Guide to N,N-Dibutyl-4-vinylaniline: Synthesis, Properties, and Applications
An In-Depth Technical Guide to N,N-Dibutyl-4-vinylaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dibutyl-4-vinylaniline, a substituted aniline derivative, is a versatile monomer and intermediate in organic synthesis. While not as commonly cited as its dimethyl or diethyl counterparts, its unique combination of a polymerizable vinyl group and a lipophilic dibutylamino moiety makes it a compound of significant interest for the development of advanced materials and potentially as a building block in medicinal chemistry. The electron-donating nature of the dialkylamino group enhances the reactivity of the vinyl substituent, making it amenable to various polymerization and addition reactions. This guide provides a comprehensive overview of N,N-Dibutyl-4-vinylaniline, focusing on its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, with a particular emphasis on insights relevant to researchers in drug development and materials science.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅N | Calculated |
| Molecular Weight | 231.38 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from N,N-Dibutylaniline |
| Boiling Point | > 270 °C (estimated) | Inferred from N,N-Dibutylaniline[1] |
| Solubility | Insoluble in water; soluble in common organic solvents | Inferred from N,N-Dibutylaniline[1] |
Synthesis of N,N-Dibutyl-4-vinylaniline: A Plausible Two-Step Approach
A robust and logical synthetic pathway to N,N-Dibutyl-4-vinylaniline involves a two-step process, starting from readily available aniline. The first step is the exhaustive N-alkylation of aniline to produce N,N-dibutylaniline. The second step involves the introduction of the vinyl group at the para-position of the aniline ring.
Workflow for the Synthesis of N,N-Dibutyl-4-vinylaniline
Caption: A proposed two-step synthetic workflow for N,N-Dibutyl-4-vinylaniline.
Part 1: Synthesis of N,N-Dibutylaniline (CAS: 613-29-6)
The synthesis of N,N-dibutylaniline can be achieved through the direct N-alkylation of aniline with n-butanol under acidic catalysis.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (1.0 eq), n-butanol (2.5-3.0 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
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Reaction Execution: Heat the mixture to reflux. Water, a byproduct of the reaction, is azeotropically removed using the Dean-Stark trap to drive the reaction to completion.
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Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of aniline and the formation of the product.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with an aqueous base solution (e.g., sodium carbonate or sodium hydroxide).
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Extraction and Purification: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure N,N-dibutylaniline.[2]
Causality of Experimental Choices:
-
Excess Butanol: Using an excess of the alkylating agent (n-butanol) helps to ensure the complete dialkylation of the aniline nitrogen.
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Azeotropic Removal of Water: The removal of water is crucial as the reaction is a reversible condensation. By removing water, the equilibrium is shifted towards the product side, leading to a higher yield.
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Acid Catalysis: The acid protonates the hydroxyl group of butanol, making it a better leaving group (water) and facilitating the nucleophilic attack by the aniline nitrogen.
Part 2: Synthesis of N,N-Dibutyl-4-vinylaniline
The introduction of the vinyl group at the para-position can be accomplished via a two-step sequence involving formylation followed by a Wittig reaction.
Experimental Protocol:
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Para-Formylation (Vilsmeier-Haack Reaction):
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Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.
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Reaction: To the prepared Vilsmeier reagent, add N,N-dibutylaniline dropwise at a low temperature. After the addition, allow the reaction to warm to room temperature and then heat to ensure completion.
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Work-up: Quench the reaction by pouring it onto ice, followed by neutralization with a base. The resulting precipitate, 4-(dibutylamino)benzaldehyde, is collected by filtration, washed with water, and can be purified by recrystallization.
-
-
Wittig Reaction:
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Ylide Generation: Prepare the methylenetriphenylphosphorane ylide by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium or sodium hydride in an anhydrous aprotic solvent (e.g., THF or DMSO).
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Reaction: Add a solution of 4-(dibutylamino)benzaldehyde in the same solvent to the ylide solution at low temperature. Allow the reaction to proceed to completion.
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Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. After drying and concentrating the organic phase, the crude product is purified by column chromatography on silica gel to afford N,N-Dibutyl-4-vinylaniline.
-
Causality of Experimental Choices:
-
Vilsmeier-Haack for Para-Selectivity: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings. The bulky dibutylamino group directs the electrophilic substitution to the sterically less hindered para-position.
-
Wittig Reaction for Alkene Formation: The Wittig reaction is a highly effective and widely used method for the conversion of aldehydes and ketones to alkenes with high regioselectivity.
Potential Applications in Research and Development
The unique molecular architecture of N,N-Dibutyl-4-vinylaniline suggests its utility in several areas of research and development, particularly in materials science and as a synthon in drug discovery.
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Monomer for Functional Polymers: The vinyl group allows for polymerization, leading to the formation of polymers with pendant dibutylaminoaniline moieties. These polymers may exhibit interesting electronic and optical properties. The long butyl chains can enhance solubility in nonpolar media and influence the polymer's morphology. Such polymers could find applications in organic electronics, coatings, and as responsive materials. The reactivity of the vinyl group is enhanced by the electron-donating dibutylamino group, making it a suitable monomer for various polymerization techniques.
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Intermediate in Organic Synthesis: The vinyl group can undergo a variety of chemical transformations, such as Heck coupling, hydroboration-oxidation, and epoxidation, allowing for the introduction of diverse functionalities. The aromatic ring can also be further functionalized. This makes N,N-Dibutyl-4-vinylaniline a potentially valuable building block for the synthesis of complex molecules in drug discovery programs.[3]
Predicted Spectroscopic Characteristics
The structural features of N,N-Dibutyl-4-vinylaniline would give rise to a distinct spectroscopic signature.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Vinyl Protons: A characteristic ABC or AMX spin system for the vinyl group protons (-CH=CH₂), typically appearing between δ 5.0 and 7.0 ppm.
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Butyl Protons: A set of signals corresponding to the two butyl groups, including a triplet for the terminal methyl groups (around δ 0.9 ppm), and multiplets for the three methylene groups. The methylene group attached to the nitrogen will be the most downfield.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm), with the carbon attached to the nitrogen being the most upfield due to the strong electron-donating effect.
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Vinyl Carbons: Two signals for the vinyl carbons (δ 110-140 ppm).
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Butyl Carbons: Four distinct signals for the carbons of the butyl chains.
Infrared (IR) Spectroscopy (Predicted)
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C=C Stretch (Vinyl): A characteristic absorption band around 1630 cm⁻¹.
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C-H Bending (Vinyl): Out-of-plane bending vibrations for the vinyl group around 910 and 990 cm⁻¹.
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C-N Stretch: A stretching vibration in the region of 1350-1250 cm⁻¹.
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Aromatic C-H and C=C Stretches: Typical absorptions for a substituted benzene ring.
Safety and Handling
As a derivative of aniline, N,N-Dibutyl-4-vinylaniline should be handled with caution. Anilines are known to be toxic and can be absorbed through the skin.[4][5] Vinyl aromatic compounds can be irritants.[6]
Recommended Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
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Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
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Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.
Conclusion
N,N-Dibutyl-4-vinylaniline represents a valuable, albeit less common, chemical entity with significant potential in materials science and organic synthesis. Its synthesis from readily available starting materials is feasible through established synthetic methodologies. The combination of a reactive vinyl group and a lipophilic dialkylamino substituent offers a unique set of properties that can be exploited for the creation of novel functional polymers and complex molecular architectures. This guide provides a foundational understanding for researchers and professionals interested in exploring the chemistry and applications of this versatile compound.
References
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PubChem. N,N-Dibutylaniline. National Center for Biotechnology Information. [Link]
-
LookChem. N,N-Dimethyl-4-vinylaniline. [Link]
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ACS Publications. Synthesis of N,N-Dimethylaniline from Aniline and Methanol. Industrial & Engineering Chemistry Product Research and Development. [Link]
- Google Patents.
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Organic Letters. H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate. [Link]
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Centers for Disease Control and Prevention. Aniline | Medical Management Guidelines. [Link]
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Knowledge Sourcing Intelligence. What are the health and safety guidelines for Aniline in workplaces?. [Link]
Sources
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